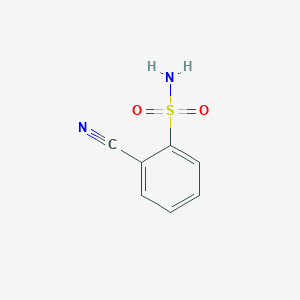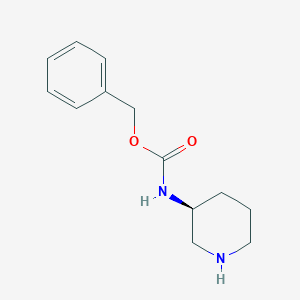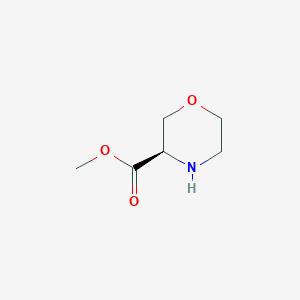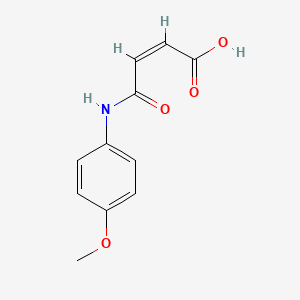
N-(4-Methoxyphenyl)maleamic acid
Übersicht
Beschreibung
N-(4-Methoxyphenyl)maleamic acid is a derivative of maleamic acid, which is a compound that can be synthesized from maleic anhydride and various aromatic amines. The methoxy group at the para position of the phenyl ring distinguishes it from other maleamic acid derivatives. This compound is of interest due to its potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of N-(4-Methoxyphenyl)maleamic acid is not directly described in the provided papers, but similar compounds have been synthesized using maleic anhydride and substituted anilines. For instance, N-(4-hydroxyphenyl) maleimide was synthesized from maleic anhydride and 4-aminophenol, using toluene and dimethylformamide as solvents . The synthesis of N-(2-Chloro-4-nitrophenyl)maleamic acid involved crystallization and was stabilized by intramolecular hydrogen bonding . These methods could potentially be adapted for the synthesis of N-(4-Methoxyphenyl)maleamic acid by using 4-methoxyaniline as the starting amine.
Molecular Structure Analysis
The molecular structure of maleamic acid derivatives is characterized by the presence of an amide bond and a maleic acid moiety. The structure of N-(Dehydroabietyl)maleamic acid was confirmed by X-ray crystal structure analysis, showing a Z configuration of the C=C double bond and the presence of intramolecular and intermolecular hydrogen bonds . Similarly, the structure of N-(2-Aminophenyl)maleamic acid was non-planar and featured hydrogen bonding that formed a three-dimensional network . These structural features are likely to be present in N-(4-Methoxyphenyl)maleamic acid as well.
Chemical Reactions Analysis
The reactivity of maleamic acid derivatives can be complex. For example, a re-investigation of the synthesis of azo compounds based on N-(4-Hydroxyphenyl)maleimide revealed an unexpected ring-opening reaction, leading to the generation of a different compound . This highlights the potential for unexpected reactions in the synthesis and handling of N-(4-Methoxyphenyl)maleamic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of maleamic acid derivatives can be influenced by their molecular structure. The thermodynamic properties of N-(4-aminophenyl) maleimide were calculated, showing a relationship between temperature and properties such as heat capacity, entropy, and enthalpy . The spectroscopic properties of para-methyl and para-methoxy maleanilinic acids were investigated, and their cytotoxicity against carcinoma cells was evaluated . These studies suggest that N-(4-Methoxyphenyl)maleamic acid may also exhibit interesting thermodynamic and spectroscopic properties, as well as potential biological activity.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Antibacterial Derivatives: A study conducted by Cunha et al. (2005) revealed that certain derivatives of MPMA exhibited modest antibacterial activity against various bacterial strains, including Micrococcus luteus, Staphylococcus aureus, and Escherichia coli.
Application in Tumor Research
- Enhancement of Anti-tumor Activity: Research by Indap & Ambaye (1991) found that MPMA, when used in combination with certain cytotoxic drugs, enhanced their anti-tumor activity against P388 leukemia in murine models. However, it was noted that this combination was not effective against S180 (ascites) tumors.
- Combination with 5-Fluorouracil: Another study by Indap & Ambaye (1991) explored the use of MPMA in combination with 5-fluorouracil, indicating increased efficacy against Ehrlich ascites carcinoma (EAC) tumors.
Polymer Science and Materials
- Fire and Heat Resistant Laminating Resins: Kumar, Fohlen, and Parker (1983) conducted a study showing that maleamic acids, including MPMA, can be converted to maleimides and polymerized to create polymers with high limiting oxygen indices and char yields, making them suitable for heat and fire-resistant applications Kumar, Fohlen, & Parker (1983).
- Conducting Poly[N-(4-Methoxy Phenyl)Maleamic Acid]/Metals Oxides Nanocomposites: A 2022 study by Mohammed & Saleh (2022) explored the anti-corrosion function of polymer films made from MPMA on low carbon steel in a salt medium, demonstrating enhanced corrosion resistance.
Miscellaneous Applications
- Herbicide Antidotes: N-(4-Methoxyphenyl)maleamic acid has been studied as a potential herbicide antidote. In a study by Kirino, Rubin, & Casida (1985), they found that certain maleamic acids may interact with tissue thiols, suggesting their use as antidotes or safeners for herbicides.
Eigenschaften
IUPAC Name |
(Z)-4-(4-methoxyanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFLBHDPAUAJMZ-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)maleamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine](/img/structure/B1300845.png)
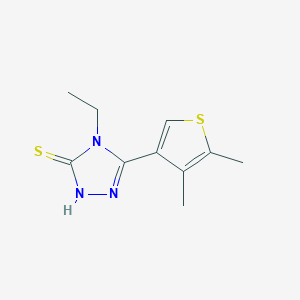
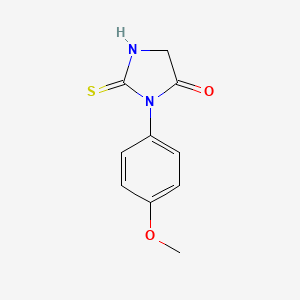
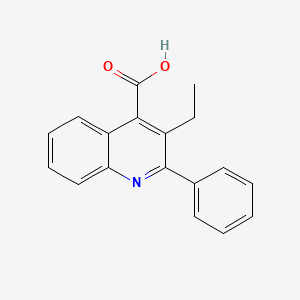
![4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300855.png)
![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1300864.png)
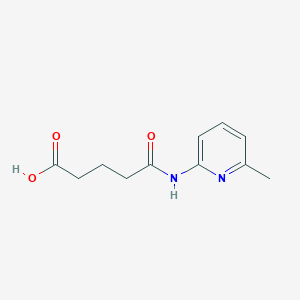
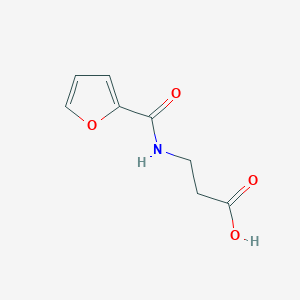
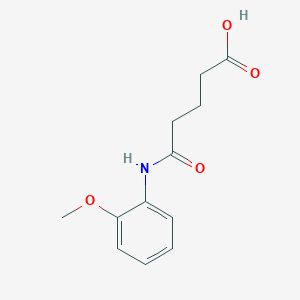
![1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1300870.png)
![1-[2-(2-Fluorophenoxy)ethyl]piperazine](/img/structure/B1300871.png)
